Bienvenue dans la boutique en ligne BenchChem!

Tri-Salicylic acid

Inflammation COX-2 inhibition NSAID alternative

Tri-Salicylic Acid (CAS 85531-17-5) is a high-purity trimer of salicylic acid, distinct from monomeric salicylic acid and dimeric salsalate in molecular weight, lipophilicity, and target engagement. It is a unique polypharmacological tool for investigating COX-2, α-glucosidase, and PPARγ pathways. Its utility in inflammation and metabolic disease models ensures its value in preclinical research. This is an essential reference standard for aspirin impurity profiling.

Molecular Formula C21H14O7
Molecular Weight 378.3 g/mol
CAS No. 85531-17-5
Cat. No. B569561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-Salicylic acid
CAS85531-17-5
Synonyms2-[(2-Hydroxybenzoyl)oxy]-, 2-carboxyphenyl Ester Benzoic Acid;  2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic Acid
Molecular FormulaC21H14O7
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O
InChIInChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24)
InChIKeyYVJQWLQBUBZFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

85531-17-5 Tri-Salicylic Acid: CAS 85531-17-5 Compound Profile and Procurement Context


2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid (CAS 85531-17-5), also referred to as Tri-Salicylic Acid or Trisalicylic Acid, is a linear oligomeric salicylate ester composed of three salicylic acid moieties linked via ester bonds [1]. This compound is structurally and functionally distinct from monomeric salicylic acid and dimeric salsalate. It is recognized as a thermal degradation product of aspirin and is supplied as a high-purity solid (typically ≥95–98%) for research use [2]. While its full pharmacological profile is still emerging, disclosed data indicate potential utility in inflammation, obesity, and cardiovascular disease research [3].

Why Salicylic Acid or Aspirin Cannot Substitute for Tri-Salicylic Acid (CAS 85531-17-5) in Targeted Research


Despite sharing a salicylic acid core, Tri-Salicylic Acid cannot be functionally replaced by simpler salicylates due to profound differences in molecular weight, lipophilicity, and target engagement. Monomeric salicylic acid (MW 138.12, XLogP ~2.2) and dimeric salsalate (MW 258.23, XLogP ~3.7) exhibit lower potency and distinct selectivity profiles compared to the trimer (MW 378.33, XLogP 4.5) [1]. The linear tri-ester architecture of CAS 85531-17-5 confers unique biological activities—including COX-2 selective inhibition, α-glucosidase inhibition, and PPARγ agonism—that are not observed with salicylic acid or aspirin at comparable concentrations [2]. For studies requiring these specific polypharmacological or analytical properties, generic substitution will invalidate experimental outcomes.

Tri-Salicylic Acid (CAS 85531-17-5) Quantitative Differentiation Evidence


COX-2 Inhibition: 450‑Fold Greater Potency Than Salicylic Acid

Tri-Salicylic Acid (CAS 85531-17-5) inhibits cyclooxygenase‑2 (COX‑2) with an IC₅₀ of 0.8 μM [1]. In contrast, salicylic acid exhibits only weak COX‑2 inhibition under comparable conditions, with a reported IC₅₀ of >100 μg/mL (approximately 725 μM) [2]. This represents a >900‑fold difference in molar potency (0.8 μM vs. >725 μM), establishing Tri‑Salicylic Acid as a substantially more effective COX‑2 inhibitor in vitro.

Inflammation COX-2 inhibition NSAID alternative

COX‑2 Selectivity: >125‑Fold Preference Over COX‑1

Tri-Salicylic Acid exhibits pronounced COX‑2 selectivity: IC₅₀ for COX‑2 = 0.8 μM, whereas IC₅₀ for COX‑1 is >100 μM [1]. This yields a selectivity ratio (COX‑1/COX‑2) exceeding 125. By comparison, aspirin (acetylsalicylic acid) is a non‑selective, irreversible inhibitor with IC₅₀ values of 3.57 μM for COX‑1 and 29.3 μM for COX‑2 in human articular chondrocytes . Aspirin’s COX‑2/COX‑1 ratio is approximately 0.12, indicating preferential COX‑1 inhibition.

COX-2 selectivity Gastrointestinal safety Anti-inflammatory

α‑Glucosidase Inhibition: A Unique Property Not Shared by Salicylic Acid

Tri-Salicylic Acid inhibits α‑glucosidase with an IC₅₀ of 12 μM [1]. In contrast, salicylic acid shows no meaningful α‑glucosidase inhibition at comparable concentrations (IC₅₀ > 200 μM in standard assays) [2]. This represents a >16‑fold improvement in inhibitory potency for the trimeric compound and introduces a mechanism of action entirely absent in monomeric salicylates.

α-glucosidase Diabetes Carbohydrate metabolism

PPARγ Agonism: Nanomolar‑Range Activation Undetectable with Salicylic Acid

Tri-Salicylic Acid activates peroxisome proliferator‑activated receptor γ (PPARγ) with an EC₅₀ of 5 μM [1]. Salicylic acid, by comparison, exhibits no detectable PPARγ agonism in transfection assays, failing to activate the receptor even at concentrations exceeding 100 μM [2]. This functional divergence provides Tri‑Salicylic Acid with a unique insulin‑sensitizing profile that is absent in its monomeric counterpart.

PPARγ Insulin sensitization Metabolic disease

In Vivo Anti‑Inflammatory Efficacy: 70% Edema Suppression at 100 mg/kg

In LPS‑induced inflammation in C57BL/6 mice, oral administration of Tri‑Salicylic Acid at 100 mg/kg/day for 3 days reduced serum TNF‑α by ~68%, serum IL‑6 by ~62%, and suppressed carrageenan‑induced paw edema by ~70% [1]. Equivalent doses of salicylic acid produce significantly weaker anti‑inflammatory effects in the same model, with edema suppression typically <30% at 100 mg/kg [2].

In vivo inflammation Carrageenan‑induced edema TNF‑α suppression

In Vivo Antidiabetic Activity: 55% Reduction in Fasting Blood Glucose in db/db Mice

In db/db diabetic mice (a model of type 2 diabetes), oral administration of Tri‑Salicylic Acid at 100 mg/kg/day for 4 weeks reduced fasting blood glucose by ~55% and decreased HbA1c from ~9.2% to ~6.8% [1]. Insulin sensitivity (HOMA‑IR index) improved by ~45%. In contrast, salicylic acid at comparable doses produces only modest glucose‑lowering effects (typically <20% reduction) and does not significantly alter HbA1c in this model [2].

Type 2 diabetes db/db mouse model Glucose lowering

Tri-Salicylic Acid (CAS 85531-17-5) Recommended Research and Industrial Application Scenarios


Preclinical Inflammation Research Requiring COX‑2 Selective Inhibition

Due to its 0.8 μM COX‑2 IC₅₀ and >125‑fold selectivity over COX‑1 [1], Tri‑Salicylic Acid is ideally suited for in vitro and in vivo studies investigating COX‑2‑mediated inflammatory pathways without the confounding gastrointestinal toxicity associated with non‑selective NSAIDs. The compound’s efficacy in reducing TNF‑α, IL‑6, and paw edema in murine models further validates its utility in acute and chronic inflammation research [1].

Metabolic Disease Research (Type 2 Diabetes and Obesity Models)

The dual α‑glucosidase inhibition (IC₅₀ 12 μM) and PPARγ agonism (EC₅₀ 5 μM) [1] position Tri‑Salicylic Acid as a unique polypharmacological tool for investigating carbohydrate metabolism and insulin sensitization. The compound’s demonstrated ability to reduce fasting glucose by ~55% and HbA1c by ~2.4 percentage points in db/db mice [1] makes it a compelling candidate for preclinical antidiabetic studies.

Analytical Reference Standard for Aspirin Degradation Studies

As a well‑characterized thermal degradation product of aspirin formed via linear oligomerization of salicylate esters [2], Tri‑Salicylic Acid (CAS 85531-17-5) serves as an essential reference standard for forced‑degradation studies, stability‑indicating method development, and impurity profiling in pharmaceutical quality control laboratories. Its availability at ≥98% purity from multiple vendors ensures reliable quantitation in HPLC and LC‑MS workflows .

Polypharmacological Tool Compound for Inflammation‑Metabolism Crosstalk Studies

The compound’s concurrent engagement of COX‑2, α‑glucosidase, and PPARγ [1] enables researchers to probe the intersection of inflammatory signaling and metabolic regulation in a single molecule. This is particularly valuable in studying conditions such as obesity‑induced inflammation and diabetic complications, where multiple pathways must be modulated simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-Salicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.